molecular formula C13H9ClO3 B3024601 3-(4-Chlorophenoxy)benzoic acid CAS No. 129764-91-6

3-(4-Chlorophenoxy)benzoic acid

Cat. No.: B3024601
CAS No.: 129764-91-6
M. Wt: 248.66 g/mol
InChI Key: ICBGRQBEFICVLK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)benzoic acid is an organic compound characterized by a benzene ring substituted with a chlorophenoxy group and a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)benzoic acid typically involves the reaction of 4-chlorophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phenol ester, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can be reduced to form 3-(4-chlorophenoxy)benzyl alcohol.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: 3-(4-chlorophenoxy)benzyl alcohol.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-(4-Chlorophenoxy)benzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of chlorophenoxy groups on biological systems.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

3-(4-Chlorophenoxy)benzoic acid is similar to other chlorophenoxy compounds, such as 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid. it is unique in its structure and reactivity, which allows it to be used in different applications. The presence of the carboxylic acid group distinguishes it from other chlorophenoxy compounds and contributes to its versatility in chemical reactions.

Comparison with Similar Compounds

  • 4-Chlorophenoxyacetic acid

  • 2,4-Dichlorophenoxyacetic acid

  • 3-(4-Chlorophenoxy)benzaldehyde

  • 3-(4-Chlorophenoxy)propane-1,2-diol

This comprehensive overview provides a detailed understanding of 3-(4-Chlorophenoxy)benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-chlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBGRQBEFICVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571911
Record name 3-(4-Chlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129764-91-6
Record name 3-(4-Chlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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